5-Amino-6-(piperidin-4-yl)piperidin-2-one is a piperidine derivative that has garnered attention in the fields of organic chemistry and medicinal research. This compound features a unique structural framework that includes two piperidine rings, which enhances its potential as a versatile building block in drug synthesis and other applications.
The compound can be synthesized through various chemical methods, primarily involving cyclization reactions of appropriate precursors. Its applications span across scientific research, including chemistry, biology, and medicine, where it is studied for its potential biological activities and therapeutic properties.
5-Amino-6-(piperidin-4-yl)piperidin-2-one belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. These compounds are often utilized in the development of pharmaceuticals aimed at treating various diseases, including cancer and infectious diseases.
The synthesis of 5-Amino-6-(piperidin-4-yl)piperidin-2-one typically involves the cyclization of specific precursors under controlled conditions. One common method includes the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, or nickel. This approach allows for the formation of the desired compound with high yield and purity.
The molecular structure of 5-Amino-6-(piperidin-4-yl)piperidin-2-one consists of two piperidine rings connected by an amine group, with a carbonyl function at one position. This unique arrangement contributes to its chemical reactivity and biological activity.
Key data regarding its molecular structure includes:
5-Amino-6-(piperidin-4-yl)piperidin-2-one can undergo various chemical reactions:
The mechanism of action for 5-Amino-6-(piperidin-4-yl)piperidin-2-one is multifaceted, largely depending on its specific targets within biological systems.
5-Amino-6-(piperidin-4-yl)piperidin-2-one is typically characterized by:
Key chemical properties include:
5-Amino-6-(piperidin-4-yl)piperidin-2-one has several applications in scientific research:
The piperidin-2-one (δ-lactam) core is typically constructed via intramolecular cyclization or ring-closing strategies. A prominent method involves N-acyliminium ion cyclization, where linear diamine esters undergo acid-catalyzed intramolecular amidation. Alternative routes leverage palladium-catalyzed hydrogenation interruptions of pyridine precursors, yielding partially saturated piperidinones under controlled conditions [9] [10]. For example, interrupting pyridine hydrogenation with water generates tetrahydropyridinone intermediates, which are subsequently reduced to piperidin-2-ones. This method achieves yields >75% using palladium on carbon (Pd/C) in ethanol/water mixtures at 50°C and 5 atm H₂ pressure [9].
Table 1: Cyclization Methods for Piperidin-2-one Core Synthesis
Precursor | Conditions | Catalyst | Yield (%) |
---|---|---|---|
Linear Diamine Ester | HCl (cat.), reflux, 12 h | None | 65 |
Pyridine Derivative | H₂O, H₂ (5 atm), 50°C | Pd/C (10 wt%) | 78 |
ε-Amino Nitrile | K₂CO₃, DMF, 80°C | Phase-transfer | 60 |
Introduction of pyrazole at the C6 position employs nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. SNAr reactions require activating the pyrazole C4 position with electron-withdrawing groups (e.g., nitro, cyano). For example, 4-nitropyrazole reacts with 6-bromopiperidin-2-one in dimethylformamide at 100°C, yielding 75–80% of the coupled product after 8 hours [8]. Alternatively, Suzuki-Miyaura coupling uses 4-borylated pyrazoles and 6-halopiperidinones with palladium catalysts. Optimized conditions use tetrakis(triphenylphosphine)palladium(0) (3 mol%) in toluene/water (10:1) with K₂CO₃ base, achieving 85% yield while preserving the lactam and amine functionalities [9].
The C5 amino group is installed via reductive amination of ketone precursors. 6-(Piperidin-4-yl)piperidin-2-one reacts with ammonia or ammonium acetate in methanol, followed by sodium cyanoborohydride reduction. Critical parameters include pH control (pH 6–7) and low temperature (0–5°C) to suppress over-alkylation. Yields range from 70–85%, with purity >95% after recrystallization from ethanol/water mixtures [2] [6].
The C5 and C6 chiral centers generate four stereoisomers. Diastereomeric separation uses chiral auxiliaries like (R)- or (S)-1-phenylethylamine, forming transient diastereomeric salts crystallized from ethanol. The (5R,6S)-isomer typically crystallizes first due to lower solubility, yielding >99% de [7]. Alternatively, preparative chiral chromatography with amylose-based columns (e.g., Chiralpak IA) resolves racemates using hexane/isopropanol/ethylamine (85:15:0.1) as the eluent. Enantiomeric excess (ee) values exceed 98% for both isomers, though yields are moderate (50–60%) due to throughput limitations .
Stereochemistry dictates binding affinity to biological targets. In GPR119 agonists, the (5R,6S)-enantiomer shows 10-fold higher activity than (5S,6R) due to optimal hydrogen bonding with Asp116 and Tyr12 residues. Similarly, HIV-1 reverse transcriptase inhibition is maximized by the (5S,6R) configuration, which positions the pyrazole moiety into a hydrophobic subpocket [7]. Molecular dynamics simulations confirm the (5R,6S)-isomer adopts a half-chair conformation, facilitating membrane permeability (LogP = 1.2 vs. 1.8 for (5S,6R)) [7].
Catalyst selection profoundly impacts pyrazole coupling efficiency:
Catalyst leaching is minimized in ethanol/water (95:5), enhancing recyclability. Pd/C retains >90% activity after five cycles [9] [10].
Table 2: Catalyst Performance in Pyrazole-Piperidine Coupling
Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Substrate Scope |
---|---|---|---|---|
Pd(OAc)₂/XPhos | 25 | 6 | 88 | Aryl chlorides |
NiCl₂(dppe) | 80 | 24 | 80 | Aryl bromides |
CuI/L-proline | 100 | 18 | 70 | Aryl iodides |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: